3-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-methylbenzoate
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Overview
Description
3-{[(E)-2-(Aminocarbothioyl)hydrazono]methyl}phenyl 4-methylbenzoate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-2-(Aminocarbothioyl)hydrazono]methyl}phenyl 4-methylbenzoate typically involves the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 3-formylphenyl 4-methylbenzoate with thiosemicarbazide in the presence of an acid catalyst. This step forms the hydrazone intermediate.
Cyclization: The intermediate undergoes cyclization under basic conditions to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(E)-2-(Aminocarbothioyl)hydrazono]methyl}phenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxo derivatives.
Reduction: Reduced hydrazine derivatives.
Substitution: Various substituted hydrazones.
Scientific Research Applications
3-{[(E)-2-(Aminocarbothioyl)hydrazono]methyl}phenyl 4-methylbenzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used in biochemical assays to study enzyme kinetics and inhibition.
Industrial Applications: Potential use in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[(E)-2-(Aminocarbothioyl)hydrazono]methyl}phenyl 4-methylbenzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Pathways Involved: It affects pathways related to cell proliferation and apoptosis, making it a candidate for anti-cancer research.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(E)-2-(Aminocarbothioyl)hydrazono]methyl}phenyl benzoate
- 3-{[(E)-2-(Aminocarbothioyl)hydrazono]methyl}phenyl 4-chlorobenzoate
Uniqueness
3-{[(E)-2-(Aminocarbothioyl)hydrazono]methyl}phenyl 4-methylbenzoate is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to similar compounds. Its methylbenzoate moiety enhances its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H15N3O2S |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
[3-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C16H15N3O2S/c1-11-5-7-13(8-6-11)15(20)21-14-4-2-3-12(9-14)10-18-19-16(17)22/h2-10H,1H3,(H3,17,19,22)/b18-10+ |
InChI Key |
YOOWMYMKJSPEPK-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=S)N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=S)N |
Origin of Product |
United States |
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